![molecular formula C22H26ClN3O2 B236568 3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)
3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperazine class of compounds and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Specifically, Compound X has been shown to inhibit the dopamine transporter, which could explain its potential use in addiction treatment. Additionally, Compound X has been shown to have an effect on the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has a range of biochemical and physiological effects, including the inhibition of the dopamine transporter, the inhibition of cell proliferation, and the induction of apoptosis (programmed cell death). Additionally, Compound X has been shown to have an effect on the MAPK pathway, which could be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Compound X in lab experiments is its potency. Compound X has been shown to have activity at low concentrations, which makes it a useful tool for studying the effects of specific enzymes and receptors. Additionally, Compound X has been well-characterized, which makes it easy to use in a range of experimental settings. However, one limitation of using Compound X is its potential toxicity. Compound X has been shown to have cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are many future directions for research on Compound X. One area of interest is the development of new drugs based on the structure of Compound X. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its potential use in the treatment of addiction and cancer. Finally, new methods for synthesizing Compound X could be developed to improve its yield and purity.
Méthodes De Synthèse
Compound X can be synthesized using a multi-step process that involves the reaction of 4-(2,2-dimethylpropanoyl)piperazine with 3-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-aminophenylboronic acid to produce the final product, Compound X. This synthesis method has been optimized to produce high yields of pure Compound X.
Applications De Recherche Scientifique
Compound X has been studied for its potential use in a range of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, Compound X has been shown to have an effect on the dopamine transporter, which could be useful in the treatment of addiction. In cancer research, Compound X has been shown to have anticancer activity against a range of cancer cell lines. In drug discovery, Compound X has been used as a lead compound for the development of new drugs.
Propriétés
Nom du produit |
3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C22H26ClN3O2 |
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
3-chloro-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-22(2,3)21(28)26-13-11-25(12-14-26)19-9-7-18(8-10-19)24-20(27)16-5-4-6-17(23)15-16/h4-10,15H,11-14H2,1-3H3,(H,24,27) |
Clé InChI |
LFWWIEWMNQMQRZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
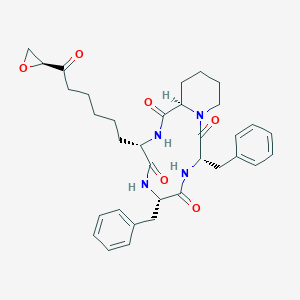
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)

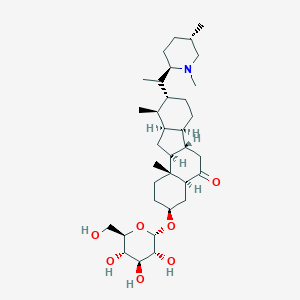
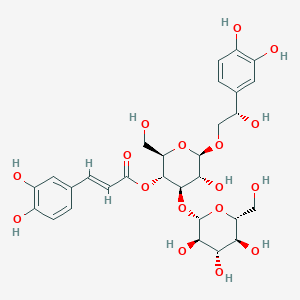
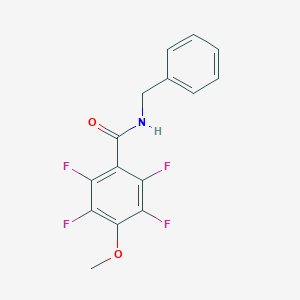
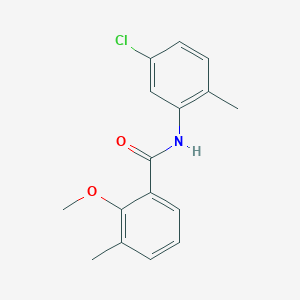
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)
